molecular formula C21H29NO2 B10775596 syn-Norelgestromin CAS No. 74183-54-3

syn-Norelgestromin

Número de catálogo: B10775596
Número CAS: 74183-54-3
Peso molecular: 327.5 g/mol
Clave InChI: ISHXLNHNDMZNMC-UGCMNZCRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

syn-Norelgestromin: is a synthetic progestin used primarily in hormonal contraceptives. It is a derivative of norgestimate and is known for its role in transdermal contraceptive patches. The compound is effective in preventing pregnancy by inhibiting ovulation and inducing changes in the cervical mucus and endometrium .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of syn-Norelgestromin involves the reaction of levonorgestrel with a hydroxylamine salt to form the corresponding oxime. This reaction is typically carried out in a non-protic or aprotic polar solvent such as pyridine or a mixture of pyridine and acetonitrile. The reaction is conducted at temperatures ranging from 5 to 35°C, with an optimal range of 20-25°C .

Industrial Production Methods: In industrial settings, the crude this compound obtained from the reaction is further purified using ethanol or a mixture of ethanol and water. This purification step ensures the compound is obtained in crystalline form, which is essential for its use in pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: syn-Norelgestromin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.

    Substitution: The oxime group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxime derivatives, amines, and substituted compounds, depending on the reagents and conditions used .

Aplicaciones Científicas De Investigación

Pharmacological Properties

  • Mechanism of Action : syn-Norelgestromin inhibits estrone sulfatase, reducing estrogen levels and preventing ovulation. It also suppresses follicular development and thickens cervical mucus, which impedes sperm entry into the uterus .
  • Pharmacokinetics : Following application of transdermal patches like ORTHO EVRA, this compound achieves steady-state concentrations within 48 hours. The mean serum concentration ranges from 0.7 to 0.8 ng/mL during continuous use .

Chemistry and Analytical Use

This compound is employed in the synthesis of other steroidal compounds and serves as a reference standard in analytical chemistry. Its structural properties facilitate studies on hormone receptor interactions and reproductive function regulation.

Biological Studies

Research has demonstrated that this compound exhibits high progestational activity with minimal androgenic effects. Studies have shown its binding affinity to progesterone receptors is significantly greater than that of natural progesterone, indicating its potency as a progestin .

Contraception

The primary use of this compound is in combination with ethinyl estradiol for contraception via transdermal patches. Clinical trials have shown that this combination effectively suppresses ovulation and maintains menstrual cycle regularity .

Potential Therapeutic Uses

Emerging research suggests potential applications of this compound in managing conditions such as polycystic ovary syndrome and even breast cancer treatment due to its hormonal modulation properties .

Efficacy Trials

A significant clinical trial evaluated the efficacy of transdermal patches containing this compound over multiple cycles, demonstrating a dose-response relationship for ovulation suppression and cycle control .

Study TitleObjectiveResults
Evaluation of Transdermal Norelgestromin/Ethinyl EstradiolAssess the efficacy in preventing ovulationDemonstrated effective suppression with minimal side effects
Risk Assessment for Venous ThromboembolismCompare VTE risk with oral contraceptivesSimilar risk profiles observed between users of patches and oral contraceptives containing norgestimate

Long-term Safety Studies

Longitudinal studies have indicated that long-term use of this compound does not significantly increase the risk of venous thromboembolism compared to traditional oral contraceptives, providing reassurance regarding its safety profile in extended use .

Mecanismo De Acción

syn-Norelgestromin exerts its effects by inhibiting estrone sulfatase, an enzyme that converts sulfated steroid precursors to estrogen. This inhibition reduces estrogen levels, thereby preventing ovulation. Additionally, this compound, in combination with ethinyl estradiol, suppresses follicular development, induces changes in the endometrium, and thickens cervical mucus, making it difficult for sperm to enter the uterus .

Comparación Con Compuestos Similares

    Levonorgestrel: Another synthetic progestin used in various contraceptive formulations.

    Norgestimate: The parent compound from which syn-Norelgestromin is derived.

    Desogestrel: A third-generation progestin with similar contraceptive properties.

Uniqueness: this compound is unique due to its specific use in transdermal contraceptive patches, offering a convenient and non-invasive method of contraception. Its combination with ethinyl estradiol provides effective pregnancy prevention with a lower risk of side effects compared to other progestins .

Actividad Biológica

Introduction

Syn-Norelgestromin is a synthetic progestin used primarily in hormonal contraceptives. It is the active metabolite of norgestimate, which is often combined with ethinyl estradiol in transdermal patches like Ortho Evra. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and clinical implications, supported by relevant data tables and case studies.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity. Following transdermal application, this compound reaches a steady state within 48 hours. The half-life ranges from 17 to 37 hours, allowing for sustained hormonal effects without the peaks and troughs associated with oral administration.

Table 1: Pharmacokinetic Parameters of Norelgestromin

ParameterCycle 1 Week 1Cycle 3 Week 1Cycle 3 Week 2Cycle 3 Week 3
C_ss (ng/mL)0.70 (39.4%)0.70 (41.8%)0.80 (28.7%)0.70 (45.3%)
AUC_0-168 (ng.h/mL)107 (44.2%)105 (43.2%)132 (43.4%)120 (43.9%)
t_1/2 (h)ncncnc32.1 (40.3%)

Data adapted from clinical studies on Ortho Evra transdermal patches .

This compound primarily exerts its effects by binding to progesterone receptors, leading to alterations in the endometrium and cervical mucus that inhibit ovulation and reduce the likelihood of implantation. The mechanism includes:

  • Inhibition of Gonadotropins : Suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH), essential for ovulation.
  • Cervical Mucus Alteration : Increases viscosity, making sperm passage more difficult.
  • Endometrial Changes : Alters the uterine lining to prevent implantation.

Studies indicate that this compound has minimal androgenic activity compared to other progestins, which may reduce side effects related to androgenicity such as weight gain or acne .

Case Studies on Venous Thromboembolism (VTE)

Research has indicated varying risks associated with the use of transdermal contraceptives containing this compound compared to oral contraceptives:

  • Study Findings : A nested case-control study found an odds ratio of VTE risk for users of the patch compared to those using norgestimate-containing oral contraceptives was approximately 1.1 , indicating no significant increase in risk .
  • Incidence Rates : The incidence rate for VTE was reported as 52.8 per 100,000 women-years among patch users versus 41.8 per 100,000 women-years among oral contraceptive users .

Efficacy Studies

Pooled results from multiple efficacy studies show that this compound is effective in preventing pregnancy with a failure rate comparable to other hormonal contraceptives:

  • Efficacy Rate : Approximately 99% effective when used correctly.
  • User Satisfaction : High satisfaction rates reported among users due to ease of use and consistent hormone delivery.

Propiedades

Key on ui mechanism of action

Norelgestromin inhibits estrone sulfatase, which converts sulfated steroid precursors to estrogen during pregnancy. Norgelgestromin/ethinylestradiol suppresses follicular development, induces changes to the endometrium, which decreases chances of implantation and thickens the cervical mucus, impeding sperm swimming into the uterus. It also has similar agonisting binding affinities as its parent compound, Norgestimate, for progesterone and estrogen receptors.

Número CAS

74183-54-3

Fórmula molecular

C21H29NO2

Peso molecular

327.5 g/mol

Nombre IUPAC

(3Z,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15-/t16-,17+,18+,19-,20-,21-/m0/s1

Clave InChI

ISHXLNHNDMZNMC-UGCMNZCRSA-N

SMILES isomérico

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N\O)/CC[C@H]34

SMILES canónico

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.